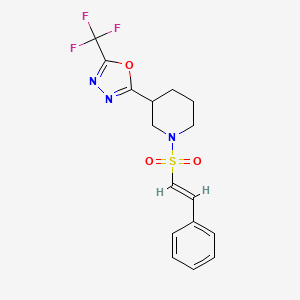

(E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O3S/c17-16(18,19)15-21-20-14(25-15)13-7-4-9-22(11-13)26(23,24)10-8-12-5-2-1-3-6-12/h1-3,5-6,8,10,13H,4,7,9,11H2/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBJACZDDZFWIK-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NN=C(O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NN=C(O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H16F3N3O2S

- Molecular Weight : Approximately 373.38 g/mol

The presence of the trifluoromethyl group and the styrylsulfonyl moiety suggests potential interactions with biological targets, which may contribute to its pharmacological effects.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxadiazoles possess broad-spectrum antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The specific compound may share similar properties due to its structural characteristics.

Anticancer Activity

A notable area of investigation is the anticancer potential of this compound. Preliminary studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. In vitro assays have shown that this compound may inhibit the proliferation of cancer cell lines, indicating its potential as a therapeutic agent in oncology.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways that regulate cell growth and survival.

- DNA Interaction : Some studies suggest that oxadiazoles can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS may lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli at low micromolar concentrations.

Compound MIC (µg/mL) Target Organism This compound 8 Staphylococcus aureus 16 Escherichia coli -

Anticancer Activity : In vitro studies on various cancer cell lines demonstrated that this compound reduced cell viability significantly compared to control groups. The IC50 values were determined for different cell lines:

Cell Line IC50 (µM) HeLa 12 MCF7 15 A549 10

Comparison with Similar Compounds

Sulfonyl Group Modifications

- Analogues: 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole (CAS 1171973-70-8): Replaces styrylsulfonyl with a 4-chlorophenylsulfonyl group, introducing halogen-mediated hydrophobic interactions. The phenoxymethyl substituent at position 5 differs from the trifluoromethyl group, altering electronic properties . S-Substituted Aliphatic Analogues (e.g., compound 7d in ): Feature aliphatic sulfonyl groups (e.g., tosyl) and thioalkyl chains. These exhibit lower molecular weights (e.g., 395–437 g/mol) compared to the target compound’s aromatic sulfonyl group, which likely increases steric bulk and polarity .

Trifluoromethyl Group Positioning

- Target Compound : The trifluoromethyl group at position 5 is a key electronegative substituent.

- Analogues :

- 2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride (CAS 1820712-33-1): Lacks the styrylsulfonyl group but retains the trifluoromethyl-oxadiazole core. The hydrochloride salt improves solubility, with a molecular weight of 257.64 g/mol .

- 2-(1H-Indol-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole : Substitutes piperidine with an indole ring, demonstrating superior antibacterial activity in structure-activity relationship (SAR) studies .

Heterocyclic Replacements

- (E)-2-(1-(Styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (CAS 1226487-92-8): Replaces trifluoromethyl with a thiophene ring, introducing sulfur-mediated electronic effects. This highlights how heterocyclic substitutions at position 5 modulate bioactivity .

Physical and Chemical Properties

*Estimated based on structural similarity to CAS 1171973-70-8 (433.9 g/mol).

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, and how is its structural integrity confirmed?

- Answer : The synthesis typically involves coupling reactions between piperidin-3-yl precursors and sulfonylated styryl intermediates, followed by cyclization to form the oxadiazole core. Key steps include sulfonylation using styrylsulfonyl chlorides and cyclization with reagents like carbon disulfide under reflux conditions . Structural confirmation relies on a combination of elemental analysis, ¹H/¹³C-NMR, LC-MS, and IR spectroscopy to verify functional groups and molecular weight .

Q. Which physicochemical properties of this compound are critical for its reactivity and stability in biological assays?

- Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the styrylsulfonyl moiety contributes to electron-withdrawing effects, influencing reactivity in nucleophilic environments. Stability is assessed via pH-dependent degradation studies and thermal analysis (e.g., DSC/TGA) to determine shelf-life under storage conditions .

Q. What in vitro assays are recommended for preliminary evaluation of its antimicrobial or enzyme inhibitory activity?

- Answer : Standardized broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria) and enzyme inhibition assays (e.g., fluorometric or colorimetric readouts for target enzymes like kinases or hydrolases) are used. Reference protocols from studies on analogous oxadiazole derivatives can guide assay design .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the binding interactions of this compound with potential therapeutic targets?

- Answer : Molecular docking (using software like AutoDock Vina) identifies key interactions between the trifluoromethyl-oxadiazole core and active-site residues, while MD simulations (e.g., GROMACS) assess binding stability over time. Validation involves comparing predicted binding affinities with experimental IC₅₀ values from enzymatic assays .

Q. What strategies address contradictions in reported biological activities of structurally related 1,3,4-oxadiazole derivatives?

- Answer : Discrepancies often arise from variations in substituent electronic profiles (e.g., electron-withdrawing vs. donating groups on the piperidine ring) or assay conditions (e.g., buffer pH, cell line specificity). Meta-analyses of structure-activity relationships (SAR) and standardized bioassay protocols help reconcile conflicting data .

Q. How do modifications to the styrylsulfonyl or piperidin-3-yl groups influence the compound’s ADME profile?

- Answer : Introducing hydrophilic groups (e.g., hydroxyl or amine) on the piperidine ring improves aqueous solubility, while altering the sulfonyl linker’s rigidity impacts metabolic stability. ADME predictions (e.g., SwissADME) and in vitro hepatocyte clearance assays guide optimization .

Q. What synthetic routes maximize yield and purity of the trifluoromethyl-oxadiazole core under scalable conditions?

- Answer : Optimized routes use microwave-assisted cyclization to reduce reaction times and improve yields. Purification via flash chromatography (silica gel) or recrystallization (ethanol/water mixtures) ensures >95% purity, validated by HPLC .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for sulfonylation to prevent hydrolysis of the styrylsulfonyl group .

- Characterization : Use high-resolution LC-MS to distinguish between isomeric byproducts, common in oxadiazole syntheses .

- Biological Evaluation : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate results across multiple assay replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.